molecular formula C17H14F2N4O2 B2732596 N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 2108426-66-8

N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2732596
CAS RN: 2108426-66-8
M. Wt: 344.322
InChI Key: HBDKBXXATBOFIX-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide” is a complex organic molecule that contains several functional groups including an amide, a triazole ring, and fluorophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl groups could introduce interesting electronic effects due to the electronegativity of the fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be susceptible to hydrolysis, while the fluorophenyl groups could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and solubility .

Scientific Research Applications

Antiviral Activity

The compound’s structure suggests potential antiviral properties. Researchers have investigated its effects against specific viruses, such as influenza or herpes simplex. In vitro studies may reveal its ability to inhibit viral replication or attachment to host cells .

Cancer Research

Given its unique chemical structure, this compound could be explored as a potential anticancer agent. Researchers might investigate its impact on cancer cell lines, tumor growth, and apoptosis pathways. Preclinical studies could shed light on its efficacy and safety .

Anti-Inflammatory Properties

The presence of a triazole ring and hydroxyethyl group hints at anti-inflammatory potential. In vitro assays could evaluate its effects on pro-inflammatory cytokines, signaling pathways, and immune responses. Such investigations may lead to novel anti-inflammatory drugs .

Biological Imaging and Labeling

Fluorinated compounds are valuable in biological imaging. Researchers could modify this compound with additional fluorine atoms for positron emission tomography (PET) or magnetic resonance imaging (MRI). Its selective binding to specific receptors could aid in disease diagnosis and monitoring .

Chemical Biology and Enzyme Inhibition

The carboxamide group suggests interactions with enzymes. Scientists might explore its inhibitory effects on specific enzymes involved in disease pathways. High-throughput screening could identify potential targets and therapeutic applications .

Materials Science and Supramolecular Chemistry

This compound’s structure could be harnessed in materials science. Researchers might investigate its self-assembly behavior, crystal engineering, or host-guest interactions. Applications could range from drug delivery to functional materials .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, if any, and optimizing its synthesis .

properties

IUPAC Name

N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2/c18-12-3-1-11(2-4-12)15(24)9-23-10-20-16(22-23)17(25)21-14-7-5-13(19)6-8-14/h1-8,10,15,24H,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDKBXXATBOFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC(=N2)C(=O)NC3=CC=C(C=C3)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide

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